molecular formula C14H21NO B1455478 Cyclopropylmethyl-(2-isobutoxyphenyl)-amine CAS No. 1179192-11-0

Cyclopropylmethyl-(2-isobutoxyphenyl)-amine

Cat. No. B1455478
M. Wt: 219.32 g/mol
InChI Key: TYMZBVCBWCHPOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropylmethyl-(2-isobutoxyphenyl)-amine, also known as CPM-2-IBPA, is a novel synthetic compound with a wide range of applications. It is a cyclic amine derivative with a unique structure and properties, which make it an attractive compound for scientific research. CPM-2-IBPA has been extensively studied in recent years due to its potential applications in various fields, including biochemistry, pharmacology, and toxicology.

Scientific Research Applications

Cyclopropylmethyl-(2-isobutoxyphenyl)-amine has been used in various scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission in the central nervous system. Cyclopropylmethyl-(2-isobutoxyphenyl)-amine has also been used as a probe for the study of enzyme-substrate interactions, as well as for the study of the structure and function of proteins. It has been used to study the effects of drugs on the central nervous system, as well as the effects of environmental toxins on the nervous system.

Mechanism Of Action

The mechanism of action of Cyclopropylmethyl-(2-isobutoxyphenyl)-amine is not fully understood. It is thought to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission in the central nervous system. Cyclopropylmethyl-(2-isobutoxyphenyl)-amine is thought to bind to the active site of the enzyme, which prevents it from breaking down the neurotransmitter acetylcholine.

Biochemical And Physiological Effects

Cyclopropylmethyl-(2-isobutoxyphenyl)-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission in the central nervous system. Cyclopropylmethyl-(2-isobutoxyphenyl)-amine has also been shown to increase the release of the neurotransmitter dopamine, which is involved in the regulation of mood and behavior.

Advantages And Limitations For Lab Experiments

The main advantage of using Cyclopropylmethyl-(2-isobutoxyphenyl)-amine in laboratory experiments is its ability to act as an inhibitor of the enzyme acetylcholinesterase. This makes it an ideal tool for studying the effects of drugs on the central nervous system, as well as the effects of environmental toxins on the nervous system. One limitation of using Cyclopropylmethyl-(2-isobutoxyphenyl)-amine in laboratory experiments is its potential toxicity. Cyclopropylmethyl-(2-isobutoxyphenyl)-amine has been shown to be toxic in high doses, so it should be used with caution in laboratory experiments.

Future Directions

The potential future directions of Cyclopropylmethyl-(2-isobutoxyphenyl)-amine include further research into its mechanism of action and biochemical and physiological effects. It could also be used to develop more effective inhibitors of the enzyme acetylcholinesterase, as well as to study the effects of drugs on the central nervous system. Additionally, Cyclopropylmethyl-(2-isobutoxyphenyl)-amine could be used to study the effects of environmental toxins on the nervous system, as well as the development of new drugs for the treatment of diseases. Finally, Cyclopropylmethyl-(2-isobutoxyphenyl)-amine could be used to study the structure and function of proteins, as well as to develop more effective inhibitors of enzymes.

properties

IUPAC Name

N-(cyclopropylmethyl)-2-(2-methylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11(2)10-16-14-6-4-3-5-13(14)15-9-12-7-8-12/h3-6,11-12,15H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMZBVCBWCHPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropylmethyl-(2-isobutoxyphenyl)-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropylmethyl-(2-isobutoxyphenyl)-amine
Reactant of Route 2
Reactant of Route 2
Cyclopropylmethyl-(2-isobutoxyphenyl)-amine
Reactant of Route 3
Reactant of Route 3
Cyclopropylmethyl-(2-isobutoxyphenyl)-amine
Reactant of Route 4
Reactant of Route 4
Cyclopropylmethyl-(2-isobutoxyphenyl)-amine
Reactant of Route 5
Reactant of Route 5
Cyclopropylmethyl-(2-isobutoxyphenyl)-amine
Reactant of Route 6
Reactant of Route 6
Cyclopropylmethyl-(2-isobutoxyphenyl)-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.